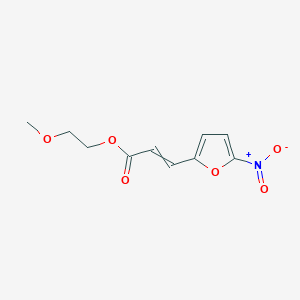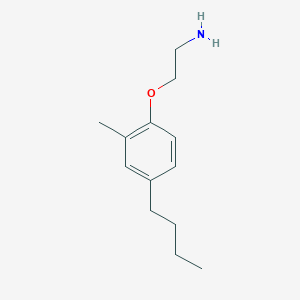
2-(4-Butyl-2-methylphenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butyl-2-methylphenoxy)ethan-1-amine is an organic compound that belongs to the class of phenoxyamines It features a phenoxy group attached to an ethanamine chain, with butyl and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butyl-2-methylphenoxy)ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Group: The starting material, 4-butyl-2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated ethanamine, such as 2-chloroethanamine, in the presence of a base like sodium hydroxide. This reaction forms the phenoxyethanamine intermediate.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butyl-2-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products Formed
Oxidation: Oxidized phenoxy derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine products
Scientific Research Applications
2-(4-Butyl-2-methylphenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butyl-2-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to aromatic sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylphenoxy)ethan-1-amine
- 2-(4-Methylphenoxy)ethan-1-amine
- 2-(4-Butyl-2-chlorophenoxy)ethan-1-amine
Uniqueness
2-(4-Butyl-2-methylphenoxy)ethan-1-amine is unique due to the presence of both butyl and methyl substituents on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
91621-33-9 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(4-butyl-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-12-6-7-13(11(2)10-12)15-9-8-14/h6-7,10H,3-5,8-9,14H2,1-2H3 |
InChI Key |
BZRYWSODNNBFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)OCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
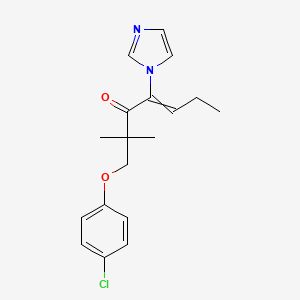
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
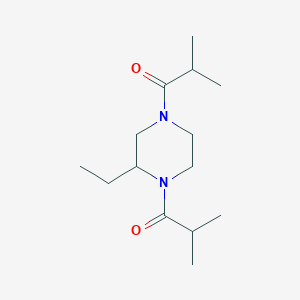
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
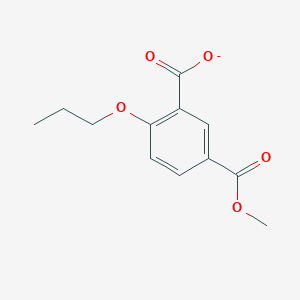
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)


